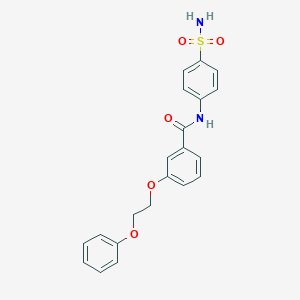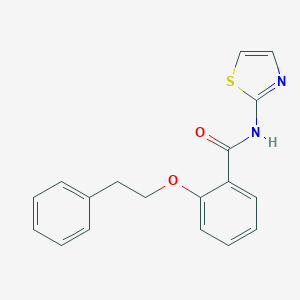![molecular formula C18H20N2O3 B268350 N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B268350.png)
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide, also known as ME0328, is a novel small molecule inhibitor that has shown promise in cancer treatment. ME0328 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
作用机制
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide inhibits the activity of the proteasome by binding to the β5 subunit of the proteasome. This binding leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This induction of apoptosis is mediated by the accumulation of misfolded proteins, which can activate the unfolded protein response pathway. Activation of the unfolded protein response pathway leads to the upregulation of pro-apoptotic proteins, which can induce cell death in cancer cells. N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
实验室实验的优点和局限性
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in scientific research, making it a well-characterized compound. However, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide in combination therapy with other cancer drugs. N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has also been found to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases. Finally, further studies are needed to investigate the potential of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide in clinical trials for cancer therapy.
合成方法
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide can be synthesized using a multistep process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step involves the reaction of 2-methylbenzoyl chloride with N-(3-aminophenyl)-2-methylbenzamide to form N-(3-{[(2-methylbenzoyl)amino]carbonyl}phenyl)-2-methylbenzamide. Finally, the third step involves the reaction of N-(3-{[(2-methylbenzoyl)amino]carbonyl}phenyl)-2-methylbenzamide with 2-methoxyethylamine to form N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide.
科学研究应用
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has been extensively studied in scientific research for its potential use in cancer therapy. In vitro studies have shown that N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide inhibits tumor growth in mouse models of breast cancer and lung cancer. N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide has been found to inhibit the activity of the proteasome, which is a complex of proteins that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce cell death in cancer cells.
属性
产品名称 |
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-[3-(2-methoxyethylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-3-4-9-16(13)18(22)20-15-8-5-7-14(12-15)17(21)19-10-11-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
ADKCXGNVRNABJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCCOC |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)